L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl-
Description
Structural and Functional Roles of [4Fe-4S] Clusters
In hyperthermophilic archaea such as Methanocaldococcus jannaschii, L-cysteine degradation is mediated by a [4Fe-4S] cluster-containing enzyme that catalyzes the desulfuration of L-cysteine to hydrogen sulfide, ammonia, and pyruvate. The cluster coordinates the substrate through a conserved cysteine triad, facilitating electron transfer during bond cleavage. Site-directed mutagenesis of these cysteines reduces catalytic efficiency by 40–60%, underscoring their role in stabilizing the cluster-substrate complex. The enzyme’s thermostability—retaining activity at 85°C—is attributed to hydrophobic interactions between the cluster and adjacent α-helices, a feature critical for survival in extreme environments.
In Thermococcus kodakarensis, cysteine desulfurase (Tk-CSD) operates independently of elemental sulfur (S⁰) to biosynthesize iron-sulfur (Fe-S) clusters under sulfur-limited conditions. Native-PAGE analyses reveal that Tk-CSD activity is strictly dependent on the [4Fe-4S] cluster, as cluster-deficient mutants fail to complement Fe-S-dependent enzymes like hydrogenases. This pathway allows T. kodakarensis to colonize environments devoid of geothermal sulfur, expanding its ecological niche beyond solfataric fields.
Table 1: Comparative Features of [4Fe-4S] Cluster-Dependent Enzymes in Archaea
Evolutionary Implications of Cluster Utilization
The prevalence of [4Fe-4S] clusters in archaeal cysteine-degrading enzymes suggests an ancient origin, predating the divergence of bacteria and archaea. Phylogenetic analyses indicate that cluster-dependent desulfidases are conserved in methanogens and acetogens, lineages that thrive in anaerobic, sulfur-poor environments. This conservation highlights the cluster’s dual role as a structural scaffold and redox mediator, enabling catalysis under conditions where soluble sulfur species are scarce.
Properties
CAS No. |
206058-61-9 |
|---|---|
Molecular Formula |
C12H22N4O5S4 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C12H22N4O5S4/c13-5(1-22)9(17)14-6(2-23)10(18)15-7(3-24)11(19)16-8(4-25)12(20)21/h5-8,22-25H,1-4,13H2,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m0/s1 |
InChI Key |
DFUGWFWOVGOLQR-XAMCCFCMSA-N |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)O)N)S |
Canonical SMILES |
C(C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CS)C(=O)O)N)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- typically involves the stepwise coupling of L-cysteine molecules. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The process involves the activation of the carboxyl group of one L-cysteine molecule, followed by its reaction with the amino group of another L-cysteine molecule. Common reagents used for activation include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- often employs biotechnological methods, such as microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce L-cysteine, which is then harvested and purified. The tripeptide is subsequently synthesized using enzymatic or chemical methods, ensuring high yield and purity.
Chemical Reactions Analysis
Oxidation and Disulfide Bond Formation
The thiol groups in Cys-Cys-Cys undergo aerial oxidation to form intra- or inter-molecular disulfide bonds. This reaction is pH-dependent and influenced by catalysts (e.g., metal ions or enzymes):
-
Mechanism : Oxidation proceeds via a radical mechanism, where thiolate ions (S⁻) react with molecular oxygen to form sulfenic acid intermediates, which then dimerize into disulfides.
-
Equilibrium : The reversible isomerization of cyclic dimers (e.g., parallel ↔ antiparallel) shows K ~ 1, indicating no strong thermodynamic preference for either form .
Transnitrosation and S-Nitrosothiol Transfer
Cys-Cys-Cys participates in transnitrosation reactions, transferring S-nitrosothiol (–SNO) groups to other thiol-containing molecules (e.g., glutathione):
-
Biological Role : These reactions are critical for nitric oxide (NO) signaling and redox regulation .
Enzymatic Modifications
Cys-Cys-Cys serves as a substrate for enzymes involved in sulfur metabolism:
Cysteine Desulfurases
Cystathionine Gamma-Lyase (CSE)
Heavy Metal Chelation
The tripeptide’s thiol groups bind heavy metals (e.g., Hg²⁺, Pb²⁺), forming stable complexes:
| Metal Ion | Complex Structure | Stability Constant (log K) | Application |
|---|---|---|---|
| Hg²⁺ | [Hg(Cys-Cys-Cys)_n]^+ | ~20 (estimated) | Detoxification |
| Cd²⁺ | [Cd(Cys-Cys-Cys)_n]^+ | ~16 (estimated) | Environmental remediation |
Redox Homeostasis
Cys-Cys-Cys contributes to cellular antioxidant defenses by regenerating glutathione (GSH):
| Reaction | Role |
|---|---|
| Maintains reduced intracellular environment |
Scientific Research Applications
L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins. It also serves as a model compound for studying thiol-disulfide exchange reactions.
Biology: Plays a crucial role in cellular redox regulation and signaling. It is used in studies related to oxidative stress, protein folding, and enzyme catalysis.
Medicine: Investigated for its potential therapeutic effects, such as antioxidant properties, detoxification, and modulation of immune responses. It is also explored for its role in treating conditions like cystinosis and other metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives. It acts as a precursor for the synthesis of flavor enhancers, preservatives, and other bioactive compounds.
Mechanism of Action
L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- exerts its effects primarily through its thiol groups, which participate in redox reactions and form disulfide bonds. These interactions are crucial for maintaining cellular redox balance, protein structure, and function. The compound targets various molecular pathways, including:
Redox Regulation: Modulates the redox state of cells by participating in thiol-disulfide exchange reactions.
Protein Folding: Assists in the formation and stabilization of protein structures through disulfide bond formation.
Detoxification: Contributes to the detoxification of reactive oxygen species (ROS) and other harmful compounds.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table compares the structural features of L-Cysteine and related sulfur-containing compounds:
Key Observations :
- The target compound’s oligomeric structure enhances its capacity for redox reactions compared to monomeric L-Cysteine.
- SA 96, a synthetic derivative, shares a thiol group but includes a mercapto-methylpropanoyl moiety for enhanced therapeutic stability .
Reactivity and Chemical Interactions
Reaction with Formaldehyde
Methionine reacts slower (0.33% conversion in 2 h) due to steric hindrance from its methyl group .
Table 1: Reaction Kinetics with Formaldehyde
| Compound | Conversion Rate (2 h) | Product Mass Gain |
|---|---|---|
| L-Cysteine | ~100% | +12 amu |
| Homocysteine | ~100% | +12 amu |
| L-Methionine | 0.33% | +12 amu |
Interaction with Fe(III)
In acidic media (pH 2), L-Cysteine reacts with Fe(III) compounds (e.g., FeCl₃) to form L-Cystine (21–40% yield) and sulfonic acid byproducts. This redox reaction highlights its role in metal ion chelation and oxidative pathways .
Enzymatic Modifications
DhbE, an adenylation enzyme, catalyzes N-acylation of L-Cysteine to produce derivatives like N-benzoyl-L-cysteine, demonstrating utility in synthesizing bioactive peptides .
Bactericidal Effects
L-Cysteine potentiates hydrogen peroxide (H₂O₂) toxicity in E. coli by facilitating intracellular free radical generation. This effect is metal-ion-dependent; Fe²⁺ and Co²⁺ ions neutralize toxicity by degrading H₂O₂ and L-Cysteine .
Neuroprotection and Vasodilation
L-Cysteine (100 nM) increases aqueous humor outflow by 150%, outperforming NaHS (10 µM required for similar effects). Its thiol group directly interacts with cellular targets, enhancing bioactivity .
Industrial Relevance
Industrial and Pharmaceutical Relevance
Biological Activity
L-Cysteine is a naturally occurring amino acid that plays a critical role in various biological processes. Its derivatives, particularly those involving oligomerization such as "L-cysteinyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-", exhibit significant biological activity that warrants detailed exploration. This article delves into the biological activity of L-Cysteine, focusing on its mechanisms, effects on cellular functions, and implications for health.
Overview of L-Cysteine
L-Cysteine is a sulfur-containing amino acid that serves as a precursor for the synthesis of glutathione, a vital antioxidant in the body. It is involved in protein synthesis, detoxification, and metabolic processes. The unique thiol group (-SH) in cysteine allows it to participate in redox reactions, making it crucial for maintaining cellular redox balance.
Biological Mechanisms
L-Cysteine exhibits several biological activities through various mechanisms:
- Antioxidant Activity : L-Cysteine acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress. It plays a vital role in maintaining the reduced state of glutathione, which protects cells from oxidative damage .
- Insulin Secretion Modulation : Research indicates that L-Cysteine can inhibit glucose-induced insulin secretion by directly binding to and inactivating pyruvate kinase muscle isoform 2 (PKM2). This inhibition can lead to impaired ATP production and subsequent insulin secretion from pancreatic β-cells, linking elevated L-Cysteine levels to type 2 diabetes .
- Oligomerization and Protein Structure : The ability of cysteine residues to form disulfide bonds facilitates protein folding and stabilization. Studies have shown that cysteine oxidation can promote dimerization and oligomerization of proteins like PER2, affecting their functional states .
Case Study 1: Insulin Secretion Inhibition
A study investigated the effects of prolonged L-Cysteine treatment on MIN6 cells (mouse insulinoma cells). Results demonstrated that L-Cysteine treatment led to a reversible inhibition of glucose-stimulated insulin secretion (GSIS) without affecting proinsulin synthesis. The study highlighted the role of PKM2 in this process and suggested potential therapeutic targets for managing type 2 diabetes .
Case Study 2: Cysteine's Role in Protein Oligomerization
Another study focused on the role of native cysteine residues in the oligomerization of KCNQ1 channels. It was found that blocking cysteine interactions resulted in altered oligomerization states, suggesting that these residues are crucial for maintaining channel stability and function .
Data Table: Summary of Biological Activities
| Activity | Mechanism | Implications |
|---|---|---|
| Antioxidant | Scavenges free radicals; maintains glutathione levels | Protects against oxidative stress |
| Insulin Secretion Modulation | Inhibits PKM2 activity; reduces ATP production | Links to type 2 diabetes |
| Protein Oligomerization | Forms disulfide bonds; stabilizes protein structures | Affects protein function and stability |
Q & A
Q. What are common sources of error in measuring disulfide bond formation in cysteine-rich peptides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
